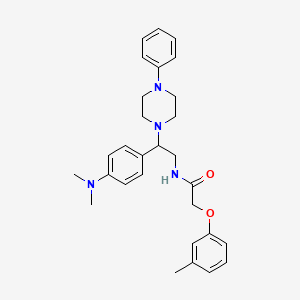
alpha-(4-Biphenylyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Biphenylyl)benzylamine is a chemical compound with the molecular formula C19H17N . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of benzylamines, which includes this compound, has been studied extensively. One method involves the use of a highly active Mn (I) pincer catalyst for the N-alkylation of amines with alcohols . Another method involves the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines . A multi-enzyme cascade process for the biosynthesis of benzylamine has also been reported .Chemical Reactions Analysis
Benzylamines, including this compound, can undergo a variety of chemical reactions. For instance, they can be alkylated using a Mn (I) pincer catalyst and alcohols . They can also react with CO2 for protection and deprotection sequences .Aplicaciones Científicas De Investigación
Antiarrhythmic Applications
α-(4-Biphenylyl)benzylamine derivatives have been studied for their antiarrhythmic effects. A series of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds like 2-(p-methoxyphenylethynyl)benzylamine and α,α-dimethyl-4-phenethylbenzylamine, demonstrated significant antiarrhythmic activity in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975). A highly specific and sensitive GLC method was also developed for the analysis of α,α-dimethyl-4-(α,α,β,β-tetrafluorophenethyl) benzylamine, a new orally active antiarrhythmic drug, in biological fluids, indicating its potential in therapeutic applications (Zacchei & Weidner, 1975).
Biosynthetic Production
Benzylamine is a critical intermediate for various applications including the production of high-energy propellants like CL-20. A novel biosynthetic pathway was developed for benzylamine production from cellular phenylpyruvate, offering a greener alternative to chemical production methods. This pathway, involving enzymes from different sources, demonstrated the potential for efficient and environmentally friendly production of benzylamine (Pandey, Casini, Voigt, & Gordon, 2021).
Photovoltaic Applications
Benzylamine has been explored for its application in improving the performance of photovoltaic cells. It was used as a surface passivation molecule for formamidinium lead iodide perovskite films, resulting in enhanced moisture resistance and electronic properties. Solar cells based on benzylamine-modified films achieved a high efficiency of 19.2% and demonstrated significant stability with no degradation after over 2800 hours of air exposure (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).
Mecanismo De Acción
Target of Action
The primary targets of Alpha-(4-Biphenylyl)benzylamine This compound is a complex organic molecule that may interact with multiple targets within biological systems .
Mode of Action
The exact mode of action of This compound It is known that the compound can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Given its chemical structure and reactivity, it is plausible that it may influence pathways involving aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its physicochemical properties such as its predicted boiling point of 4220±240 °C and density of 1087±006 g/cm3 suggest that it may have specific pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of This compound Given its potential to undergo various chemical reactions, it may induce changes at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its stability may be affected by light, as it is recommended to be stored at 2-8°C and protected from light . Furthermore, its action and efficacy may be influenced by the pH of the environment, given its predicted pKa of 8.49±0.10 .
Propiedades
IUPAC Name |
phenyl-(4-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXMLFSUCVXABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2638765.png)
![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2638766.png)
![N-(2-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2638768.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2638770.png)
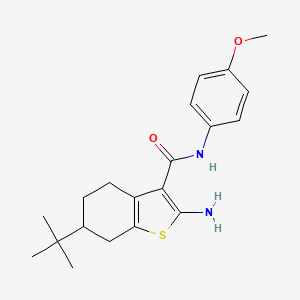
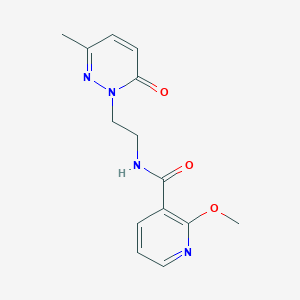
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2638778.png)
![3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638781.png)
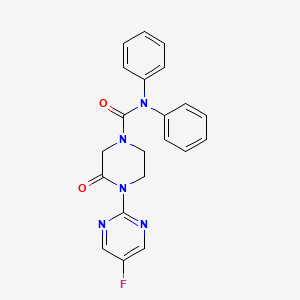
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2638783.png)
![2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide](/img/structure/B2638784.png)
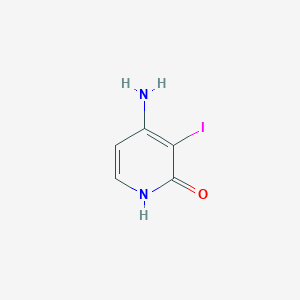
![2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine](/img/structure/B2638786.png)
